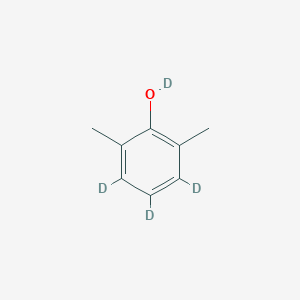

2,6-Dimethylphenol-3,4,5-d3,OD

説明

Deuterium (B1214612) as a Probe in Complex Chemical and Biological Systems

Deuterium, with a proton and a neutron in its nucleus, is approximately twice as heavy as protium (B1232500) (the most common hydrogen isotope). This mass difference is the basis for its utility as a probe. simsonpharma.com The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, leading to the kinetic isotope effect. musechem.com

The applications of deuterium labeling are extensive:

Mechanistic Studies: By strategically placing deuterium atoms in a molecule, chemists can determine which C-H bonds are broken during a reaction, helping to unravel complex reaction pathways. thalesnano.com

Improving Pharmacokinetic Properties: Replacing hydrogen with deuterium at sites of metabolic attack can slow down the breakdown of a drug, potentially leading to improved bioavailability and a longer half-life. musechem.com

Internal Standards for Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative MS analysis. clearsynth.comaptochem.com They have nearly identical chemical properties and chromatographic retention times to their non-deuterated counterparts but are easily distinguished by their higher mass. aptochem.com This co-elution helps to correct for matrix effects, where other components in a sample can suppress or enhance the ionization of the analyte. clearsynth.com

Overview of Deuterated Phenols in Academic Studies

Phenolic compounds are a significant class of molecules with diverse applications, from industrial feedstocks to biologically active natural products. Deuterated phenols have been employed in a variety of research contexts. For instance, studies on the polymerization of styrene (B11656) have utilized deuterated phenols to investigate the mechanism of hydrogen atom abstraction by polystyryl radicals. cdnsciencepub.com The observed kinetic isotope effect confirmed the role of the phenolic hydroxyl group in the reaction. cdnsciencepub.com

Furthermore, research has explored the synthesis of deuterated phenols using methods such as acid-catalyzed H/D exchange. researchgate.net In analytical chemistry, deuterated phenols like Phen-d5-ol are used as internal standards for the quantification of phenol (B47542) in biological samples and as reference compounds in NMR spectroscopy. ontosight.ai Solid-state deuterium NMR spectroscopy of deuterated phenol has even been used to study the interactions between organic waste and cement. sfasu.edusfasu.edu

The compound 2,6-Dimethylphenol-3,4,5-d3,OD, with deuterium atoms on the aromatic ring and the hydroxyl group, is a valuable tool for such studies. The deuteration at multiple positions provides a distinct mass shift, making it an excellent internal standard for quantifying 2,6-dimethylphenol (B121312) in various matrices.

Physicochemical Properties of 2,6-Dimethylphenol and its Deuterated Analog

The physicochemical properties of 2,6-dimethylphenol and its deuterated form are crucial for their application in research.

| Property | 2,6-Dimethylphenol | This compound |

| Molecular Formula | C₈H₁₀O | C₈D₄H₆O |

| Molecular Weight | 122.16 g/mol | 126.19 g/mol |

| Melting Point | 46-48 °C | 43-45 °C |

| Boiling Point | 203 °C | 203 °C |

| Appearance | White to light pink crystals or solid flakes | Solid |

| CAS Number | 576-26-1 | 285132-85-6 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comfoodb.calgcstandards.comhmdb.casolubilityofthings.com

The synthesis of 2,6-dimethylphenol can be achieved through the ortho-methylation of phenol. google.com The deuterated analog, this compound, is synthesized using specialized methods to introduce deuterium at specific positions on the molecule.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3-trideuterio-5-deuteriooxy-4,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYKOUNUYWIHA-NKWHLQRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of Deuterated Phenols

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For isotopically labeled molecules like 2,6-Dimethylphenol-3,4,5-d3,OD, various NMR techniques offer a detailed picture of the extent and specific sites of deuterium incorporation.

¹H NMR for Residual Proton Detection and Exchange Studies

In the ¹H NMR spectrum of a fully deuterated compound, the signals corresponding to the replaced protons are expected to be absent. For this compound, this means the aromatic protons at positions 3, 4, and 5, as well as the hydroxyl proton, should not produce signals. The primary signals observed would be from the two methyl groups at positions 2 and 6. The key application of ¹H NMR in this context is the detection of any residual protons, which would indicate incomplete deuteration. The integration of these residual signals against the methyl proton signals can provide a quantitative measure of isotopic purity. Furthermore, the absence of the hydroxyl proton signal confirms its successful exchange with deuterium, a process often facilitated by using a deuterated solvent or through exchange with deuterium oxide.

| Proton Site | Expected Chemical Shift (δ) in Non-Deuterated 2,6-Dimethylphenol (B121312) (ppm) | Expected Observation in this compound |

|---|---|---|

| Methyl Protons (C2-CH₃, C6-CH₃) | ~2.2 | Singlet, integrating to 6H |

| Aromatic Protons (C3-H, C5-H) | ~6.8-7.1 | Absent or significantly reduced intensity |

| Aromatic Proton (C4-H) | ~6.8-7.1 | Absent or significantly reduced intensity |

| Hydroxyl Proton (O-H) | Variable | Absent |

²H NMR for Direct Deuterium Site Analysis

While ¹H NMR provides indirect evidence of deuteration through the absence of proton signals, ²H (Deuterium) NMR offers direct detection of the incorporated deuterium atoms. The ²H NMR spectrum of this compound is expected to show distinct signals for the deuterium atoms on the aromatic ring (positions 3, 4, and 5) and the hydroxyl group (OD). The chemical shifts in ²H NMR are analogous to those in ¹H NMR, allowing for the unambiguous assignment of the deuterium locations. This technique is therefore crucial for confirming the specific labeling pattern of the molecule.

| Deuterium Site | Expected Chemical Shift (δ) (ppm) |

|---|---|

| Aromatic Deuterons (C3-D, C5-D) | ~6.8-7.1 |

| Aromatic Deuteron (B1233211) (C4-D) | ~6.8-7.1 |

| Hydroxyl Deuteron (O-D) | Variable |

¹³C NMR for Structural Elucidation and Isotope Effects

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. In the case of this compound, the spectrum will be influenced by the presence of deuterium. Carbons directly bonded to deuterium (C-D) typically exhibit a characteristic triplet splitting pattern due to spin-spin coupling with the deuterium nucleus (spin I=1). Furthermore, the substitution of a proton with a deuteron can induce small changes in the chemical shifts of the attached and neighboring carbons, an effect known as an isotopic shift. These shifts are typically upfield and their magnitudes can provide further structural insights.

| Carbon Site | Expected Chemical Shift (δ) in Non-Deuterated 2,6-Dimethylphenol (ppm) | Expected Isotope Effects in this compound |

|---|---|---|

| C1 (C-OD) | ~152 | Slight upfield shift |

| C2, C6 (C-CH₃) | ~129 | Minimal isotope effect |

| C3, C5 | ~129 | Upfield shift and C-D coupling |

| C4 | ~121 | Upfield shift and C-D coupling |

| Methyl Carbons (CH₃) | ~16 | Minimal isotope effect |

Mass Spectrometry (MS) for Isotopic Purity and Fragmentation Analysis

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. It is particularly useful in the analysis of isotopically labeled molecules for confirming the incorporation of isotopes and studying fragmentation pathways.

High-Resolution Mass Spectrometry for Isotopic Pattern Confirmation

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the elemental formula. For this compound, the expected molecular weight is approximately 126.0983 g/mol . nih.govlgcstandards.com HRMS can also resolve the isotopic pattern of the molecular ion peak. The presence of four deuterium atoms will result in a characteristic isotopic distribution that can be compared with the theoretical pattern to confirm the number of incorporated deuterium atoms and to assess the isotopic enrichment of the sample.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, where a specific ion is selected and then fragmented to produce a series of product ions. By comparing the MS/MS spectrum of this compound with that of its non-deuterated analog, the location of the deuterium atoms in the fragment ions can be determined. This information is invaluable for understanding the fragmentation mechanisms of phenolic compounds. For example, the loss of a methyl radical from the molecular ion is a common fragmentation pathway for dimethylphenols. In the deuterated compound, the mass of the resulting fragment ion will indicate whether the deuterium atoms are retained or lost during this process, providing clear mechanistic insights.

Quantitative Applications in Complex Matrices

The deuterated phenol (B47542) this compound serves as an exemplary internal standard for quantitative analysis, particularly in complex matrices such as environmental, food, and biological samples. Its primary application is in Stable Isotope Dilution Analysis (SIDA), a highly accurate quantification method that relies on mass spectrometry. In SIDA, a known quantity of the isotopically labeled compound (this compound) is added to a sample at the beginning of the analytical process.

Because the deuterated standard is chemically almost identical to the non-labeled analyte (2,6-dimethylphenol), it behaves the same way during sample extraction, cleanup, and derivatization. Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. The analyte and the standard can be differentiated by a mass spectrometer due to their mass difference. By measuring the ratio of the signal from the native analyte to that of the deuterated standard, an accurate concentration of the analyte in the original sample can be determined, effectively correcting for matrix-induced signal suppression or enhancement and variations in sample recovery. This approach significantly improves the accuracy and reproducibility of quantitative analyses.

Table 1: Advantages of Using this compound in Stable Isotope Dilution Analysis (SIDA)

| Feature | Benefit in Quantitative Analysis |

| Chemical Equivalence | Behaves identically to the native analyte during all sample preparation steps (extraction, cleanup, derivatization). |

| Correction for Matrix Effects | Compensates for signal suppression or enhancement caused by co-eluting compounds in complex matrices. |

| Correction for Analyte Loss | Accurately accounts for any loss of the target compound during the analytical workflow. |

| High Precision & Accuracy | Leads to highly reliable and reproducible quantitative results by minimizing systematic and random errors. |

| Mass Spectrometric Differentiation | Easily distinguished from the native analyte by its higher mass, ensuring no signal overlap. |

Vibrational Spectroscopy for Deuteration Confirmation and Molecular Interactions

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for confirming the successful incorporation of deuterium into the phenol structure and for studying molecular interactions. The substitution of hydrogen with the heavier deuterium isotope leads to predictable shifts in the vibrational frequencies of the associated chemical bonds.

Infrared (IR) spectroscopy is a powerful tool for verifying the presence of deuterium in this compound. The vibrational frequency of a bond is inversely related to the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the stretching frequencies of C-D and O-D bonds are significantly lower than their C-H and O-H counterparts.

The O-H stretching vibration in phenols typically appears as a broad, strong band in the 3300–3600 cm⁻¹ region of the IR spectrum libretexts.org. Upon deuteration, this band shifts to a lower wavenumber, appearing in the 2500–2700 cm⁻¹ range for the O-D stretch msu.edutestbook.com. Similarly, the aromatic C-H stretching vibrations, which are typically observed just above 3000 cm⁻¹, are replaced by C-D stretching vibrations in the deuterated positions of the aromatic ring. These C-D stretches are expected to appear in the 2100-2300 cm⁻¹ region. The appearance of these new bands at lower frequencies provides clear evidence of successful deuteration.

Table 2: Comparison of IR Stretching Frequencies for H/D Isotopologues of 2,6-Dimethylphenol

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Wavenumber for this compound (cm⁻¹) |

| Phenolic O-H Stretch | ~3600 (free), ~3350 (H-bonded) libretexts.org | ~2600 msu.edutestbook.com |

| Aromatic C-H Stretch | ~3050 | Not Present at Positions 3, 4, 5 |

| Aromatic C-D Stretch | Not Present | ~2250-2300 |

Raman spectroscopy is another vibrational technique that provides complementary information to IR spectroscopy for confirming deuteration. The selection rules for Raman spectroscopy differ from those for IR, meaning that some vibrations may be more prominent in one technique than the other. Like in IR, the C-D and O-D stretching vibrations in Raman spectra appear at significantly lower frequencies than C-H and O-H stretches researchgate.netscispace.com.

The isotopic shifts observed in the Raman spectrum serve as a reliable method for verifying the structure of this compound scispace.com. The C-D stretching modes in deuterated aromatic compounds give rise to distinct peaks that can be used to study the local molecular environment and interactions researchgate.net. Raman spectroscopy is particularly advantageous for analyzing samples in aqueous media, as the Raman signal of water is typically weak and does not interfere significantly, unlike in IR spectroscopy.

Chromatographic Techniques Coupled with Spectroscopic Detection

The accurate analysis of 2,6-Dimethylphenol and its deuterated standard in complex samples requires powerful separation techniques coupled with sensitive and selective detectors. Gas and liquid chromatography, paired with mass spectrometry, are the methods of choice for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like dimethylphenols. GC provides excellent separation of the various dimethylphenol isomers (e.g., 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenol) based on their differing boiling points and affinities for the GC column's stationary phase epa.gov.

Following separation by GC, the mass spectrometer detects and quantifies the compounds. The non-deuterated 2,6-dimethylphenol has a molecular weight of 122.16 g/mol nist.gov. Its deuterated isotopologue, this compound, contains four deuterium atoms, giving it a higher molecular weight. The mass spectrometer can easily distinguish between the analyte and the internal standard based on their different mass-to-charge (m/z) ratios of their molecular ions. This allows for the precise quantification of the native compound, even if it co-elutes with other substances, by monitoring the specific m/z values for both the analyte and the standard.

Table 3: Key GC-MS Parameters for 2,6-Dimethylphenol and its Deuterated Standard

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Ion (m/z) |

| 2,6-Dimethylphenol (Analyte) | C₈H₁₀O | 122.16 nist.gov | 122 |

| This compound (Standard) | C₈H₆D₄O | ~126.19 | 126 |

For analyzing phenols in highly complex matrices or for compounds that are not easily volatilized, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method nih.govresearchgate.net. LC separates the compounds in the liquid phase, which can often reduce the need for extensive sample cleanup compared to GC.

Tandem mass spectrometry (MS/MS), particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. In MRM, a specific precursor ion for the analyte (e.g., the deprotonated molecule [M-H]⁻ in negative ion mode) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the compound of interest. A unique transition is monitored for both the native 2,6-dimethylphenol and its deuterated internal standard, this compound. This high degree of specificity allows for accurate quantification even at very low concentrations in challenging samples like industrial wastewater or biological fluids, where matrix interference is a significant issue nih.govrsc.org.

Table 4: Illustrative LC-MS/MS Parameters (Negative Ion Mode) for 2,6-Dimethylphenol Analysis

| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Monitored Transition |

| 2,6-Dimethylphenol (Analyte) | 121.1 | 106.1 (Loss of CH₃) | 121.1 → 106.1 |

| This compound (Standard) | 125.1 | 110.1 (Loss of CH₃) | 125.1 → 110.1 |

Mechanistic Investigations Utilizing Kinetic Isotope Effects Kies in Phenolic Reactions

Theoretical Underpinnings of Kinetic Isotope Effects

A kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org This phenomenon is a quantum mechanical effect that arises primarily from differences in the vibrational energies of chemical bonds. wikipedia.org

Zero-Point Energy Differences in C-H vs. C-D Bonds

The foundation of the kinetic isotope effect lies in the concept of zero-point energy (ZPE), the lowest possible energy that a quantum mechanical system may possess. echemi.comias.ac.in A chemical bond can be modeled as a harmonic oscillator, and its ZPE is determined by its vibrational frequency. ias.ac.in

Due to its greater mass, a deuterium (B1214612) (D) atom has a greater reduced mass in a carbon-deuterium (C-D) bond compared to a protium (B1232500) (H) atom in a carbon-hydrogen (C-H) bond. psgcas.ac.in This increased mass leads to a lower vibrational frequency for the C-D bond. wikipedia.orgstackexchange.com Consequently, the ZPE of a C-D bond is lower than that of a C-H bond, meaning the C-D bond sits (B43327) in a deeper potential energy well. echemi.comias.ac.inpsgcas.ac.in To break this bond, more energy must be supplied to reach the dissociation energy level, making the C-D bond effectively stronger than the C-H bond. ias.ac.inpsgcas.ac.instackexchange.com This difference in ZPE is the principal reason why reactions involving the cleavage of a C-H bond are typically faster than the equivalent reaction involving a C-D bond. psgcas.ac.inprinceton.edu

| Bond Type | Typical Vibrational Frequency (cm⁻¹) | Approximate Zero-Point Energy (kcal/mol) |

|---|---|---|

| C-H | ~2900 | 4.15 |

| C-D | ~2100 | 3.00 |

Data sourced from reference princeton.edu.

Transition State Theory and Isotope Effects

Transition State Theory (TST) provides a framework for understanding how differences in zero-point energy influence reaction rates. nih.gov TST posits that reactants are in equilibrium with an activated complex, known as the transition state, which is an unstable, high-energy species at the saddle point of a potential energy surface. wikipedia.org The rate of the reaction is proportional to the concentration of this transition state complex. stackexchange.com

Isotopic substitution does not alter the potential energy surface of the reaction. ias.ac.inprinceton.edu However, it does change the ZPE of the reactant's ground state and potentially the transition state. wikipedia.org The activation energy for a reaction is the difference in energy between the transition state and the ground state of the reactants. Because the C-H bond has a higher ZPE than the C-D bond, the reactant molecule with the C-H bond starts from a higher energy level. psgcas.ac.in Assuming the ZPE difference between the two isotopologues is smaller in the transition state (as the bond is being broken), the activation energy for the C-H bond cleavage will be lower than that for the C-D bond cleavage. psgcas.ac.in A lower activation energy results in a faster reaction rate, giving rise to a "normal" kinetic isotope effect where the rate constant for the lighter isotope (kH) is greater than that for the heavier isotope (kD). wikipedia.orgpsgcas.ac.in

Primary Kinetic Isotope Effects in O-H and C-H Cleavage Reactions

Primary kinetic isotope effects are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. libretexts.org For phenolic compounds like 2,6-Dimethylphenol (B121312), reactions often involve the cleavage of the phenolic O-H bond or a C-H bond on the aromatic ring or methyl groups.

The magnitude of the primary KIE, expressed as the ratio kH/kD, provides valuable information about the transition state. pharmacy180.com For C-H bond cleavage, the theoretical maximum kH/kD is approximately 7 at room temperature, which corresponds to a transition state where the hydrogen atom is symmetrically located between the donor and acceptor atoms and the C-H stretching vibration is completely lost. princeton.edu In practice, observed values vary. For instance, the free-radical bromination of toluene (B28343) shows a kH/kD of 4.9, while the value for isopropylbenzene is 1.8, suggesting differences in the extent of C-H bond breaking in the respective transition states. pharmacy180.com

In reactions of substituted phenols with peroxyl radicals, large KIEs have been observed, such as 10.6 for 2,3,5,6-tetramethyl-4-methoxyphenol and 6.8 for 2,6-di-tert-butyl-4-methylphenol, indicating that O-H bond cleavage is central to the rate-determining step. researchgate.net

Secondary Kinetic Isotope Effects in Reaction Pathways

Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond formation or cleavage in the rate-determining step. wikipedia.orglibretexts.org These effects are typically much smaller than primary KIEs, with kH/kD values often ranging from 0.7 to 1.5. wikipedia.orgpharmacy180.com

SKIEs arise from changes in the vibrational environment of the isotope between the reactant and the transition state. semanticscholar.org For example, a change in hybridization at a carbon atom from sp3 in the reactant to sp2 in the transition state will alter the frequencies of the C-H bending vibrations. This can lead to a normal SKIE (kH/kD > 1). Conversely, a change from sp2 to sp3 hybridization often results in an inverse SKIE (kH/kD < 1), as the bending vibrations become more constrained in the transition state, increasing the ZPE difference. semanticscholar.orgnih.gov

In a study of a biomimetic heme-peroxo-copper complex reacting with phenol (B47542), a secondary KIE of 1.7 ± 0.3 was observed when using deuterated phenol (PhOD). nih.gov This SKIE was consistent with a mechanism where the phenol remains hydrogen-bonded in the transition state, rather than one involving a complete proton transfer before the barrier. This demonstrates how even small secondary effects can be used to distinguish between plausible reaction pathways. nih.gov

Application of KIEs in Elucidating Reaction Mechanisms

The measurement of kinetic isotope effects is a powerful experimental technique for probing the mechanisms of chemical reactions. wikipedia.orgnih.govacs.org By comparing the reaction rates of isotopically labeled and unlabeled reactants, chemists can deduce critical information about the transition state structure and identify the slowest step in a multi-step process.

Determining Rate-Limiting Steps

If a significant primary KIE (e.g., kH/kD > 2) is observed upon isotopic substitution at a particular bond, it is strong evidence that the cleavage of this bond occurs during the rate-determining step of the reaction. pharmacy180.com For example, in the context of 2,6-Dimethylphenol-3,4,5-d3,OD, if a reaction such as oxidation showed a large kH/kD ratio when comparing the rates of C-H versus C-D cleavage at the methyl groups, it would imply that methyl C-H bond abstraction is the rate-limiting step. Similarly, a large kO-H/kO-D ratio would point to the cleavage of the phenolic hydroxyl bond as rate-limiting.

Conversely, if isotopic substitution results in a very small or no KIE (kH/kD ≈ 1), it suggests that the bond to the isotope is not broken in the rate-limiting step. princeton.edu The bond cleavage may occur in a fast step either before or after the rate-determining step. wikipedia.org For instance, in a study of phenol hydroxylase, deuterated phenol exhibited no kinetic isotope effect during the oxidative half-reaction, indicating that C-H bond cleavage was not the rate-limiting event in that particular process. nih.gov This ability to pinpoint the energetic bottleneck of a reaction is crucial for understanding and manipulating chemical transformations.

Probing Reaction Intermediates

The transient nature of reaction intermediates makes their direct observation challenging. Kinetic isotope effects, however, can provide indirect but compelling evidence for their formation and involvement in the rate-determining step of a reaction. By replacing specific hydrogen atoms with deuterium in the 2,6-dimethylphenol molecule—specifically at the 3, 4, and 5 positions of the aromatic ring and the hydroxyl group—researchers can discern the bonding changes occurring at these sites during the reaction.

The rationale behind using this compound lies in the difference in zero-point energy between a C-H and a C-D bond, as well as an O-H and an O-D bond. A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed slower when a deuterium atom is substituted at that position, leading to a primary KIE (kH/kD > 1).

In the oxidation of 2,6-dimethylphenol, several potential intermediates have been proposed, including phenoxy radicals, phenoxonium cations, and various cyclohexadienone species. The magnitude of the KIE can help to distinguish between these possibilities. For instance, if the rate-determining step involves the abstraction of the phenolic hydrogen, a significant primary KIE would be expected upon deuteration of the hydroxyl group (OD). Conversely, if a subsequent step involving the aromatic ring is rate-limiting, the deuteration at the 3, 4, and 5 positions would be more informative.

Illustrative Research Findings:

While specific experimental data for the oxidation of this compound is not extensively available in public literature, we can consider a hypothetical study on its oxidation by a one-electron oxidant, such as a laccase enzyme or a metal complex. The observed KIEs could be interpreted as follows:

| Deuterated Position | Hypothetical kH/kD | Implication for Rate-Determining Step |

| O-D | 4.5 | Abstraction of the phenolic hydrogen is the primary rate-determining step, likely forming a phenoxy radical. |

| C4-D | 1.2 | A small secondary KIE, suggesting a change in hybridization at the para-position, possibly indicative of the formation of a cyclohexadienyl intermediate. |

| C3,5-D | 1.05 | A negligible secondary KIE, indicating that the ortho positions are less involved in the rate-determining step. |

Note: The data in this table is illustrative and intended to demonstrate the principles of KIE analysis in the absence of specific experimental results for this compound.

These hypothetical results would suggest a mechanism where the initial and slowest step is the formation of the phenoxy radical. The smaller secondary KIE at the para position could indicate that this position is involved in subsequent, faster steps, such as radical-radical coupling.

Analyzing Radical vs. Ionic Pathways

A long-standing debate in the oxidative coupling of 2,6-dimethylphenol, a reaction of significant industrial importance for the production of poly(phenylene oxide) (PPO) resins, concerns whether the mechanism proceeds through a radical or an ionic pathway. academie-sciences.fr In a radical pathway , the reaction is initiated by the one-electron oxidation of the phenol to a phenoxy radical. In an ionic pathway , a two-electron oxidation would lead to a phenoxonium cation.

The use of this compound can be instrumental in distinguishing between these two mechanistic routes. The key difference lies in the nature of the intermediates and the transition states leading to them.

Radical Pathway: This mechanism typically involves hydrogen atom transfer (HAT) from the phenolic hydroxyl group in the rate-determining step. As discussed, this would be expected to exhibit a significant primary KIE when using 2,6-dimethylphenol deuterated at the hydroxyl position (OD).

Detailed Research Findings and Mechanistic Implications:

Consider a comparative study of the oxidation of 2,6-dimethylphenol and its deuterated analogue, this compound, under different catalytic conditions known to favor either radical or ionic processes.

| Catalyst System | Proposed Predominant Pathway | Expected kH/kD (O-D) | Rationale |

| Copper(I)/Amine Complex | Radical | > 2 | The rate-determining step is the abstraction of the phenolic hydrogen by the copper complex to form a phenoxy radical. |

| Hypervalent Iodine Reagent | Ionic (via Phenoxonium) | ≈ 1 | If the formation of the phenoxonium cation is not rate-limited by hydrogen abstraction, the KIE will be small. |

| Laccase | Radical | > 3 | Enzymatic HAT is often highly sensitive to isotopic substitution. |

Note: This table presents expected outcomes based on mechanistic principles. Actual experimental values may vary.

In the case of copper-catalyzed oxidative polymerization, the debate between a radical mechanism (involving the coupling of phenoxy radicals) and an ionic one (where a phenolate (B1203915) attacks a phenoxonium cation) has been ongoing. academie-sciences.fr A significant KIE upon deuteration of the hydroxyl group would strongly support a mechanism where hydrogen atom transfer is rate-limiting, which is a hallmark of many radical-based pathways. The absence of a significant KIE would not definitively rule out a radical pathway but would suggest that hydrogen abstraction is not the sole rate-determining step, or it might point towards an ionic mechanism where the rate-determining step occurs after the initial oxidation.

By systematically studying the KIEs under various reaction conditions and with different oxidizing agents, the use of this compound can provide crucial data to support or refute proposed mechanistic pathways, thereby resolving long-standing questions in phenolic chemistry.

Applications of 2,6 Dimethylphenol 3,4,5 D3,od in Advanced Chemical and Biochemical Research

Elucidation of Metabolic and Degradation Pathways

The use of stable isotope-labeled compounds is a cornerstone of metabolic research. By introducing 2,6-Dimethylphenol-3,4,5-d3,OD into a biological system, scientists can trace its journey and identify the various metabolites that are formed, providing definitive evidence for specific biochemical transformations.

Tracing Phenolic Compound Transformations in Biological Systems

This compound is an ideal tracer for studying the fate of phenolic compounds in various organisms. When this labeled compound is metabolized, the resulting products retain the deuterium (B1214612) labels. This allows for unambiguous identification of the metabolic cascade using mass spectrometry. For instance, in studies involving the degradation of 2,6-Dimethylphenol (B121312) by the bacterium Mycobacterium neoaurum B5-4, the proposed pathway involves initial hydroxylation steps. nih.govresearchgate.net The use of the deuterated analog would allow researchers to definitively track the conversion of the parent compound to intermediates such as 2,6-dimethylhydroquinone and subsequent downstream products, confirming each step in the metabolic sequence. nih.govresearchgate.net This tracing is crucial for understanding how organisms process and detoxify environmental contaminants like dimethylphenols.

Studying Microbial Biotransformation Mechanisms

Microbial degradation is a key process for eliminating pollutants like 2,6-Dimethylphenol from the environment. nih.gov Various bacterial strains, particularly from the genus Mycobacterium, have been identified for their ability to utilize this compound as a carbon source. nih.govosti.gov By employing this compound in microbial cultures, researchers can precisely follow its biotransformation. This technique helps to identify key metabolites and elucidate the specific enzymatic pathways involved. researchgate.netnih.gov For example, studies have proposed a metabolic pathway in M. neoaurum B5-4 where 2,6-Dimethylphenol is converted to 2,6-dimethylhydroquinone, followed by ring cleavage. nih.govresearchgate.netresearchgate.net Using the deuterated tracer confirms that these identified metabolites originate directly from the initial compound, avoiding confusion with other compounds in the complex microbial growth medium.

Table 1: Key Microorganisms and Enzymes in 2,6-Dimethylphenol Degradation

| Organism/Enzyme System | Role in Degradation | Research Findings |

|---|---|---|

| Mycobacterium neoaurum B5-4 | Utilizes 2,6-DMP as a sole carbon source for growth. nih.govresearchgate.net | Degrades 2,6-DMP through hydroxylation to 2,6-dimethylhydroquinone, followed by further oxidation and ring cleavage. nih.govresearchgate.net |

| MpdAB (from M. neoaurum) | A two-component flavin-dependent monooxygenase that catalyzes the initial hydroxylation of 2,6-DMP. researchgate.netnih.gov | This enzyme is responsible for the first critical step in the catabolic pathway of 2,6-DMP. researchgate.netnih.gov |

| Pseudomonas species | Various strains are involved in the degradation of different dimethylphenol isomers. researchgate.netnih.gov | Often utilize different catabolic pathways (ortho- and meta-cleavage) for ring fission. researchgate.netnih.gov |

Investigating Substrate Specificity of Enzymes (e.g., Monooxygenases)

Understanding the substrate specificity of enzymes is fundamental to biochemistry and biotechnology. This compound can be used in in vitro enzymatic assays to probe the activity and specificity of enzymes like monooxygenases. The MpdAB enzyme system from M. neoaurum B5-4, for example, is a flavin-dependent monooxygenase that hydroxylates 2,6-Dimethylphenol. researchgate.netnih.gov In studies to determine its kinetic parameters (such as Km and kcat), the deuterated substrate allows for highly sensitive and specific quantification of the product formation via mass spectrometry. nih.gov This approach enables researchers to test a range of potential substrates and precisely measure the enzyme's activity towards each, helping to define its functional role and potential for biocatalytic applications. researchgate.net

Internal Standards for Quantitative Analytical Method Development

One of the most significant applications of this compound is its use as an internal standard in quantitative analysis, a technique known as isotope dilution mass spectrometry (IDMS).

Enhancing Accuracy and Precision in Mass Spectrometry

In analytical chemistry, particularly when using mass spectrometry (MS), an internal standard is crucial for achieving accurate and precise results. nih.gov this compound is an ideal internal standard for the quantification of unlabeled 2,6-Dimethylphenol. Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation, extraction, and chromatographic separation. However, it is distinguishable by the mass spectrometer due to its higher mass. cymitquimica.com By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any loss of the target analyte during sample handling can be corrected for. The final quantification is based on the ratio of the signal from the native analyte to the signal from the stable isotope-labeled standard, which significantly improves the accuracy and reproducibility of the measurement.

Development of Robust Quantification Methods

The use of this compound facilitates the development of robust and reliable analytical methods for detecting 2,6-Dimethylphenol in complex matrices such as environmental water, soil, or biological fluids like plasma and urine. nih.govnih.gov These methods are essential for environmental monitoring, industrial hygiene, and clinical toxicology. The stability of the deuterium label ensures that the internal standard does not degrade or exchange isotopes during the analytical procedure. lgcstandards.com This reliability makes it possible to establish validated, high-throughput methods that meet stringent regulatory guidelines for the quantification of pollutants and other chemical compounds. nih.govresearchgate.net

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Compound Name | This compound |

| Synonyms | 2,6-Xylenol-d4 |

| CAS Number | 285132-85-6 |

| Molecular Formula | C₈H₆D₄O |

| Molecular Weight | ~126.19 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,3,6-trimethylphenol |

| 2,6-dimethyl-3-hydroxyhydroquinone |

| 2,6-dimethylhydroquinone |

| 2,6-Dimethylphenol |

| This compound |

| Citraconate |

| Deuterium |

| o-cresol |

| Phenol (B47542) |

Research in Polymer Science

In polymer science, deuteration is a key technique for probing the structure, dynamics, and interactions of polymer chains. This compound is utilized as a specialized monomer for the synthesis of polymers with tailored isotopic labels, enabling detailed analysis through sophisticated scattering and spectroscopic methods.

Synthesis of Deuterated Phenolic Resins for Neutron Scattering Analysis (SANS)

Small-Angle Neutron Scattering (SANS) is a premier technique for studying the conformation and morphology of polymers in solution, in melts, or in solid blends. researchgate.netfz-juelich.de The technique's efficacy relies on generating contrast between different components in a system, which is achieved by exploiting the significant difference in neutron scattering length between hydrogen (¹H) and deuterium (²H or D). fz-juelich.de

By synthesizing phenolic resins using this compound as a monomer (typically through polycondensation with formaldehyde), researchers can create deuterated polymers. These labeled resins can then be blended with their non-deuterated (hydrogenous) counterparts or other polymers. The resulting contrast makes the deuterated chains "visible" to neutrons, allowing for precise measurements of their size, shape, and organization within the material. researchgate.net This approach is fundamental for understanding the complex, branched structures characteristic of phenolic resins. researchgate.netredalyc.org

Table 1: Neutron Scattering Length Densities (SLD) for Phenolic Resin Components

| Component | Chemical Formula (Repeating Unit) | SLD (10⁻⁶ Å⁻²) | Purpose |

|---|---|---|---|

| Hydrogenous Phenolic Resin | -[C₇H₆O]- | ~1.1 | Matrix or dispersed phase |

| Deuterated Phenolic Resin | -[C₇H₂D₄O]- | ~6.4 | Contrast agent for SANS |

Note: SLD values are approximate and depend on density and exact chemical composition.

Investigating Polymer Chain Dynamics and Miscibility

The miscibility of polymers—their ability to mix at a molecular level—is crucial for creating new materials with enhanced properties. chemrxiv.org The polymer derived from 2,6-dimethylphenol, poly(2,6-dimethyl-1,4-phenylene oxide) or PPO, is often blended with other polymers like polystyrene (PS). rsc.org SANS, enabled by selective deuteration using this compound, is a powerful tool for quantifying the thermodynamics of these blends.

When a small amount of deuterated PPO is mixed with hydrogenous PS, the SANS data can be analyzed to determine the Flory-Huggins interaction parameter (χ), a key thermodynamic value that governs miscibility. iu.edu.sa A negative or very small positive χ value indicates miscibility, while a larger positive value signifies immiscibility. iu.edu.sa Furthermore, by studying these blends under various conditions (e.g., temperature, shear), researchers can gain insights into the dynamics of the polymer chains and the physics of phase separation. fz-juelich.dersc.org

Table 2: Application of Deuterated PPO in Polymer Blend Analysis

| System Studied | Information Gained | Key Parameter | Significance |

|---|---|---|---|

| Deuterated PPO in Polystyrene | Thermodynamic miscibility | Flory-Huggins Parameter (χ) | Predicts phase behavior and processability of the blend. |

| Deuterated PPO in Polystyrene | Polymer chain conformation | Radius of Gyration (Rg) | Reveals how chains are coiled or extended within the blend. |

Mechanistic Studies of Oxidative Polymerization of Phenols

Isotopic labeling with this compound provides a method for tracing the reaction pathways. By analyzing the distribution of deuterium in the resulting polymer and any byproducts (like the diphenoquinone), chemists can deduce which bonds are broken and formed during the reaction. For example, the absence of deuterium scrambling suggests that the C-D bonds on the aromatic ring remain intact, providing evidence against mechanisms that might involve dearomatization/rearomatization steps. Kinetic Isotope Effect (KIE) studies, comparing the polymerization rates of the deuterated and non-deuterated monomers, can also reveal the rate-determining steps of the reaction.

Environmental Chemistry: Tracking Pollutant Fate and Transformation

Isotopically labeled compounds are indispensable tools in environmental chemistry for tracing the movement, fate, and degradation of pollutants. This compound acts as an ideal stable isotope tracer for its hydrogenous analogue, which is an environmental contaminant found in industrial wastewater. nih.gov

Understanding Biogeochemical Cycles of Phenolic Compounds

Phenolic compounds are part of natural biogeochemical cycles but are also introduced into the environment from industrial sources. To understand how these compounds are transported and transformed in ecosystems, researchers can introduce a small, known quantity of this compound into a controlled environmental sample (a microcosm), such as soil or a water sediment sample.

Using sensitive analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), scientists can distinguish the deuterated tracer and its transformation products from the pool of naturally occurring, non-deuterated phenolic compounds. This allows for the precise tracking of the compound's adsorption to soil particles, uptake by microorganisms, and transformation into other chemicals, providing a clear picture of its role in the local biogeochemical cycle.

Investigating Degradation Pathways of Environmental Contaminants

Bioremediation, the use of microorganisms to break down pollutants, is a promising strategy for cleaning up contaminated sites. nih.gov Understanding the biochemical pathways by which microbes degrade pollutants is essential for optimizing these processes. Studies have identified bacteria, such as Mycobacterium neoaurum, that are capable of degrading 2,6-dimethylphenol. nih.gov

By feeding these microorganisms this compound as a substrate, researchers can map the entire degradation pathway. As the bacteria metabolize the compound, the deuterium label is incorporated into the various metabolic intermediates. Analysis of the cell culture extracts via mass spectrometry or NMR allows for the identification of these deuterated metabolites. This provides unambiguous evidence of the chemical transformations occurring, such as the initial hydroxylation of the phenol to form a hydroquinone, a critical first step in its breakdown. nih.gov

Table 3: Hypothetical Metabolites in a Degradation Study Using this compound

| Compound | Deuterium Label | Role in Study | Analytical Method |

|---|---|---|---|

| This compound | Present | Labeled Substrate | GC-MS |

| 2,6-Dimethylhydroquinone-d2 | Present | First Metabolite | LC-MS/MS, NMR |

This tracing methodology provides definitive insights into the enzymatic machinery bacteria use to detoxify such environmental contaminants. nih.gov

Theoretical and Computational Studies on Deuterated Phenols

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying relatively complex molecules like substituted phenols. The B3LYP hybrid functional is a common choice within DFT for investigating organic molecules, often used in conjunction with basis sets like 6-311++G(d,p) to provide a robust description of molecular systems. researchgate.netresearchgate.net

Geometry optimization is a fundamental computational procedure used to predict the three-dimensional structure of a molecule that corresponds to the lowest energy on its potential energy surface. For 2,6-Dimethylphenol-3,4,5-d3,OD, DFT calculations would be employed to determine the equilibrium bond lengths, bond angles, and dihedral angles.

The substitution of hydrogen with deuterium (B1214612) has a minimal effect on the calculated equilibrium geometry because isotopes are electronically identical. However, the mass difference does influence the molecule's zero-point vibrational energy. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), can be analyzed to understand the molecule's reactivity. In situ Fourier-transform infrared (FT-IR) spectroscopy combined with DFT has been used to explore the degradation pathways of the parent compound, 2,6-dimethylphenol (B121312). nih.gov

Table 1: Typical Calculated Geometrical Parameters for a Substituted Phenol (B47542) Ring (DFT)

| Parameter | Typical Value | Description |

|---|---|---|

| C-C (aromatic) | ~1.39 - 1.41 Å | Carbon-carbon bond length within the benzene (B151609) ring. |

| C-O | ~1.36 Å | Carbon-oxygen bond length of the hydroxyl group. |

| O-H / O-D | ~0.96 Å | Oxygen-hydrogen/deuterium bond length. |

| C-H / C-D | ~1.08 Å | Aromatic carbon-hydrogen/deuterium bond length. |

| ∠ C-C-C | ~120° | Angle between three adjacent carbon atoms in the ring. |

Note: These are representative values. Actual calculated values may vary slightly depending on the specific computational method and basis set used.

Computational vibrational analysis is a crucial tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific absorption bands in a spectrum to particular molecular motions, such as stretching, bending, or twisting of bonds. researchgate.net

For this compound, the isotopic substitution has a pronounced effect on the vibrational frequencies. The heavier mass of deuterium (D) compared to protium (B1232500) (H) leads to a significant lowering of the vibrational frequencies for modes that involve the motion of these atoms. This is particularly evident for the O-D stretching and C-D stretching and bending modes. DFT calculations can predict these isotopic shifts with good accuracy, aiding in the definitive assignment of experimental spectra. researchgate.net For example, DFT calculations using the BLYP functional have been shown to reproduce the vibrational frequencies of phenol with excellent agreement.

Table 2: Comparison of Calculated Vibrational Frequencies for Phenolic C-H/O-H vs. C-D/O-D Bonds

| Vibrational Mode | Typical Frequency Range (C-H / O-H) | Expected Frequency Range (C-D / O-D) |

|---|---|---|

| O-H Stretch | 3600 - 3650 cm⁻¹ | ~2600 - 2700 cm⁻¹ |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | ~2200 - 2300 cm⁻¹ |

| In-plane O-H Bend | ~1350 cm⁻¹ | ~980 cm⁻¹ |

Note: These frequencies are approximate and can be influenced by other structural features and computational methods.

Modeling Isotopic Effects on Reaction Energetics and Kinetics

The substitution of hydrogen with deuterium can significantly alter the rate of a chemical reaction, an effect known as the kinetic isotope effect (KIE). pharmacy180.com The KIE is defined as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). A primary KIE (kH/kD > 1.5) is observed when the bond to the isotope is broken in the rate-determining step of the reaction. pharmacy180.com

This effect arises from the difference in zero-point vibrational energies (ZPVE) for C-H/O-H versus C-D/O-D bonds. pharmacy180.com A bond to the heavier deuterium atom has a lower ZPVE, meaning more energy is required to break it. This results in a higher activation energy and a slower reaction rate for the deuterated compound. pharmacy180.com Computational models can calculate the ZPVE for reactants and transition states, allowing for the theoretical prediction of KIEs. Studies on other deuterated phenols have shown that deuteration can decrease reaction rates by a significant factor. cdnsciencepub.com For instance, theoretical calculations for hydrogen abstraction from phenol by the hydroperoxyl radical predicted a KIE of 10.7 at 65°C. researchgate.net

Simulation of Reaction Pathways and Intermediates

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and transition states along a reaction pathway. For a deuterated phenol, this involves mapping the potential energy surface for reactions such as oxidation, hydrogen abstraction, or electrophilic substitution.

Phenols are well-known for their ability to participate in radical reactions, often acting as antioxidants by donating a hydrogen atom from their hydroxyl group to scavenge free radicals. This process forms a relatively stable phenoxyl radical. Computational studies can model this hydrogen atom transfer (HAT) process. researchgate.net The reaction of this compound with a radical (R•) would primarily involve the abstraction of the deuterium atom from the -OD group.

The stability of the resulting 2,6-dimethylphenoxyl radical is enhanced by the two methyl groups, which can donate electron density. DFT calculations can be used to determine the energetics of this abstraction step and compare the reaction barrier for the deuterated compound versus its non-deuterated counterpart. Studies on the reaction of deuterated phenols with polystyryl radicals have confirmed that the abstraction of the hydroxyl hydrogen (or deuterium) is the rate-determining transfer step. cdnsciencepub.com

A transition state (TS) represents the highest energy point along the lowest energy path of a reaction, corresponding to a first-order saddle point on the potential energy surface. Locating and characterizing the TS is crucial for understanding a reaction's mechanism and calculating its activation energy. researchgate.net

Future Research Directions and Perspectives

Development of Novel and Efficient Deuteration Methodologies

The synthesis of selectively deuterated compounds is a cornerstone for their application in research and industry. While various methods exist, the pursuit of more efficient, scalable, and environmentally benign deuteration strategies remains a critical area of research.

Future efforts are likely to focus on the development of novel catalytic systems that offer higher selectivity and efficiency. This includes the exploration of earth-abundant metal catalysts, such as those based on iron, manganese, and copper, as more sustainable alternatives to precious metal catalysts like palladium and platinum. youtube.com Organocatalysis, which utilizes organic molecules instead of metal complexes, presents another promising avenue for cleaner and safer deuteration reactions, which is particularly important for the synthesis of compounds intended for medicinal use. youtube.com

The use of deuterium (B1214612) oxide (D₂O) as both a deuterium source and a solvent is a key aspect of green deuteration chemistry. researchgate.net Future methodologies will likely continue to leverage D₂O in innovative ways, potentially coupled with energy sources like ultrasound or microwave irradiation to enhance reaction rates and efficiency under milder conditions. researchgate.net Furthermore, photocatalysis and electrocatalysis, which use light and electricity, respectively, to drive chemical reactions, are emerging as powerful tools to reduce the reliance on high temperatures and harsh chemical reagents in deuteration processes. youtube.com

A significant challenge in deuteration is the precise control of isotope placement. The development of methodologies that allow for the selective deuteration of specific positions on an aromatic ring is of high interest. This includes strategies like ortho-selective ligand-directed H-D exchange, which can be accompanied by acid-catalyzed electrophilic deuteration to achieve specific labeling patterns. researchgate.net The ability to fine-tune the location of deuterium atoms is crucial for maximizing the desired isotopic effects in various applications.

Table 1: Emerging Efficient Deuteration Methodologies

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages |

| Heterogeneous Catalysis | Pt/C, Pd/C | D₂O | High efficiency, catalyst recyclability |

| Acid Catalysis | Deuterated Trifluoroacetic Acid, Amberlyst 15 | CF₃COOD, D₂O | Metal-free, applicable to a wide range of substrates |

| Dehalogenative Deuteration | Copper-based catalysts | D₂O | Site-specific deuteration, good functional group tolerance |

| Organocatalysis | Organic molecules | Various | Metal-free, enhanced safety for pharmaceutical applications |

| Photocatalysis/Electrocatalysis | Photocatalysts, Electrodes | D₂O | Reduced energy consumption, milder reaction conditions |

Integration of Deuterated Phenols in Multi-Omics Research

Multi-omics approaches, which involve the comprehensive analysis of various biological molecules (e.g., metabolites, proteins, lipids), have revolutionized our understanding of complex biological systems. Deuterated compounds, including phenols, are set to play an increasingly important role in these fields, primarily as internal standards for accurate quantification.

In metabolomics , stable isotope-labeled standards are crucial for correcting matrix effects in techniques like liquid chromatography-mass spectrometry (LC-MS), thereby improving the accuracy of quantitative analysis. researchgate.netacs.org Deuterated polyphenolics have already been successfully employed for this purpose in the analysis of plant and mammalian samples. researchgate.net The future will likely see the development of a broader library of deuterated phenolic standards, including compounds like 2,6-Dimethylphenol-3,4,5-d3,OD, to facilitate more comprehensive and accurate metabolomic studies across a wider range of biological systems.

In proteomics , stable isotope labeling is a widely used technique for quantitative analysis of protein expression and turnover. chemistryviews.orgscielo.org.mx While methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) are common, the use of deuterated reagents for chemical labeling of peptides is also prevalent. cam.ac.uk Future research could explore the use of deuterated phenolic tags to label specific proteins or peptides, enabling targeted quantitative proteomics studies. The unique chemical properties of the phenol (B47542) group could be exploited for selective labeling strategies.

The integration of deuterated phenols is also anticipated in other "omics" fields. In lipidomics , they could serve as internal standards for the quantification of lipid species that contain phenolic moieties. In fluxomics , they could be used as tracers to follow the metabolic fate of phenolic compounds through various biochemical pathways. The ability to track the movement and transformation of these molecules within a biological system provides invaluable insights into metabolic networks.

Advanced Computational Studies for Predictive Modeling of Isotopic Effects

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the effects of isotopic substitution. Advanced computational studies will be crucial for guiding the rational design of deuterated phenols with specific desired properties.

Future research will likely involve the use of sophisticated quantum mechanical methods, such as path integral molecular dynamics (PIMD) and multi-component density functional theory (MC_DFT) , to accurately model the nuclear quantum effects (NQEs) associated with deuteration. acs.orgclearsynth.com These methods can provide detailed insights into how replacing hydrogen with deuterium affects molecular properties like bond lengths, vibrational frequencies, and electronic structure. Such calculations can help in understanding and predicting the impact of deuteration on the aromaticity and reactivity of phenolic compounds. youtube.comresearchgate.net

A key area of development will be the creation of predictive models for kinetic isotope effects (KIEs) . By computationally modeling reaction pathways, researchers can predict how deuteration will alter the rate of a chemical or enzymatic reaction. zeochem.com This is particularly important in drug metabolism studies, where predicting the effect of deuteration on the rate of enzymatic breakdown can guide the design of more stable and effective drugs. nih.gov For instance, computational models could be used to predict how the specific deuteration pattern in this compound influences its metabolism by cytochrome P450 enzymes.

Furthermore, computational approaches can be used to predict how deuteration affects non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for molecular recognition and binding. cam.ac.uk Understanding these subtle changes is essential for predicting the impact of deuteration on the binding affinity of a phenolic compound to its biological target. The development of accurate and efficient computational models will accelerate the design and application of deuterated phenols in various fields.

Expansion of Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing chemical synthesis. Deuterated compounds are finding a place within this paradigm, both in terms of their synthesis and their applications.

The development of more sustainable synthetic routes to deuterated compounds is a key research direction. researchgate.net This includes the use of recyclable catalysts, minimizing waste, and reducing energy consumption. youtube.com The use of D₂O as a benign solvent and deuterium source is a prime example of a green approach to deuteration. researchgate.net Future research will focus on expanding the toolbox of sustainable deuteration methods, making these valuable compounds more accessible and environmentally friendly to produce.

Moreover, deuterated compounds can be used as tracers in environmental studies to track the fate of pollutants and understand their degradation pathways. clearsynth.com For example, deuterated phenols could be used to study the environmental breakdown of phenolic contaminants. This knowledge is essential for developing effective remediation strategies.

The use of deuterated materials in applications such as organic light-emitting diodes (OLEDs) can also have sustainability implications. By increasing the stability and operational lifetime of these materials, deuteration can lead to more durable and energy-efficient electronic devices. acs.org

Q & A

Basic Research Questions

Q. How can 2,6-Dimethylphenol-3,4,5-d3,OD be synthesized with high isotopic purity for research applications?

- Methodology :

- Deuteration Strategies : Use deuterated precursors (e.g., deuterated toluene derivatives) or isotopic exchange reactions. For example, the Sandmeyer reaction (applied to chlorinated analogs in ) can be adapted by substituting hydrogen with deuterium at specific ring positions .

- Purification : Employ fractional distillation or chromatography to achieve >98 atom% D purity, as verified by mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

- Verification : Confirm isotopic incorporation via high-resolution MS (HRMS) and deuterium-specific NMR shifts (e.g., absence of proton signals at positions 3,4,5) .

Q. What analytical techniques are critical for confirming the structure and isotopic labeling of this compound?

- Methodology :

- NMR Spectroscopy : Use -NMR to confirm the absence of protons at positions 3,4,5 and -NMR to validate methyl group positions. Deuterium labeling reduces splitting patterns in adjacent protons .

- Mass Spectrometry : HRMS detects the molecular ion peak at m/z 126.18 (CDO) and fragments to confirm deuterium retention .

- Isotopic Enrichment Analysis : Quantify deuterium content using isotope-ratio MS or -NMR .

Q. How does deuteration affect the physical and chemical properties of 2,6-Dimethylphenol compared to its non-deuterated form?

- Methodology :

- Physical Properties : Measure melting/boiling points and solubility. Deuteration may slightly increase boiling point due to higher molecular mass (e.g., 126.18 vs. 122.16 g/mol for non-deuterated 2,6-xylenol in ) .

- Chemical Stability : Compare reaction rates in acid/base conditions. Deuterated phenolic hydroxyl groups (OD) exhibit slower acid dissociation due to kinetic isotope effects (KIEs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and MS data when analyzing deuterated derivatives of 2,6-Dimethylphenol?

- Methodology :

- Contradiction Analysis : If MS shows unexpected deuterium loss, verify synthesis conditions (e.g., acidic environments causing H/D exchange). Use control experiments with non-deuterated analogs to isolate artifacts .

- Multi-Technique Validation : Cross-validate with -NMR and isotope dilution assays to confirm isotopic integrity .

Q. What strategies are effective for studying kinetic isotope effects (KIEs) in reactions involving this compound?

- Methodology :

- Competition Experiments : React deuterated and non-deuterated compounds under identical conditions. Measure rate ratios (e.g., ) via GC-MS or HPLC .

- Computational Modeling : Pair experimental data with DFT calculations to predict KIEs in transition states (e.g., OD vs. OH in electrophilic substitution) .

Q. How can this deuterated compound be used to track phenolic derivatives in metabolic or environmental studies?

- Methodology :

- Tracer Design : Incorporate this compound into microbial cultures or environmental samples. Use LC-MS/MS to monitor deuterated metabolites (e.g., methylated or oxidized derivatives) .

- Isotopic Scrambling Controls : Include -labeled analogs to distinguish biological transformations from abiotic deuterium exchange .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。